
2,4,6-trimethyl-3-N,5-N-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-trimethyl-3-N,5-N-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide is a complex organic compound belonging to the class of 1,4-dihydropyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-3-N,5-N-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide typically involves multi-component reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-ketoester, and an amine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethyl-3-N,5-N-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydropyridine form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction results in tetrahydropyridine compounds.
Scientific Research Applications
2,4,6-trimethyl-3-N,5-N-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of cardiovascular diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-3-N,5-N-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide involves its interaction with specific molecular targets. In medicinal applications, it may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action can lead to vasodilation and reduced blood pressure. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and resulting in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydropyridine: A parent compound with similar structural features but lacking the diphenyl and dicarboxamide groups.
Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine core but different substituents.
Amlodipine: Another calcium channel blocker with a dihydropyridine structure, used in the treatment of hypertension.
Uniqueness
2,4,6-trimethyl-3-N,5-N-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the diphenyl and dicarboxamide groups enhances its binding affinity to molecular targets and its potential therapeutic applications.
Properties
CAS No. |
58395-08-7 |
|---|---|
Molecular Formula |
C22H23N3O2 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2,4,6-trimethyl-3-N,5-N-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide |
InChI |
InChI=1S/C22H23N3O2/c1-14-19(21(26)24-17-10-6-4-7-11-17)15(2)23-16(3)20(14)22(27)25-18-12-8-5-9-13-18/h4-14,23H,1-3H3,(H,24,26)(H,25,27) |
InChI Key |
LHWSZUCCHPPBSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C(NC(=C1C(=O)NC2=CC=CC=C2)C)C)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


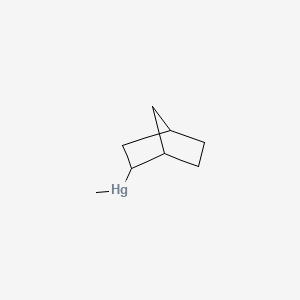
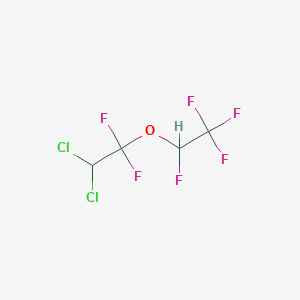
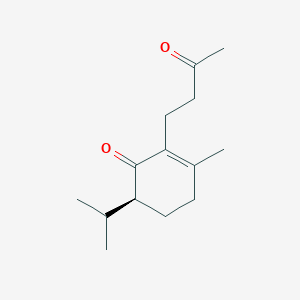
![3-Chloro-4-[2-chloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14617237.png)
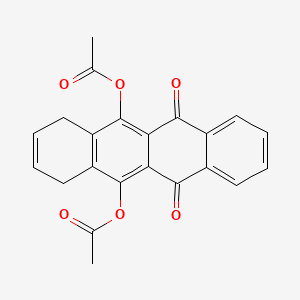
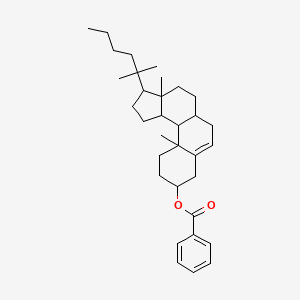
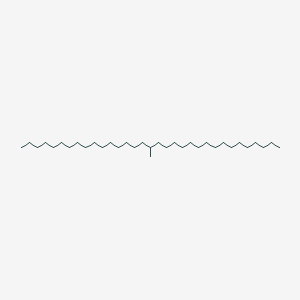
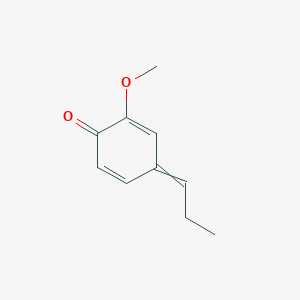
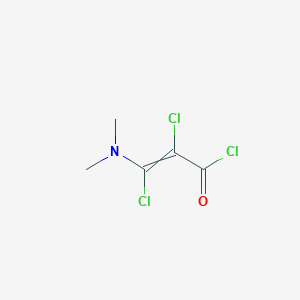
![2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-chloronaphthalene-1,4-dione](/img/structure/B14617276.png)
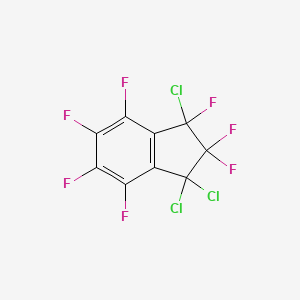
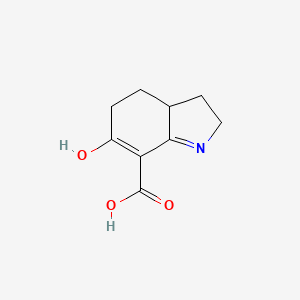
![9-[4-(Methanesulfonyl)phenyl]-9-methyl-9H-fluorene](/img/structure/B14617300.png)
![4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide](/img/structure/B14617305.png)
